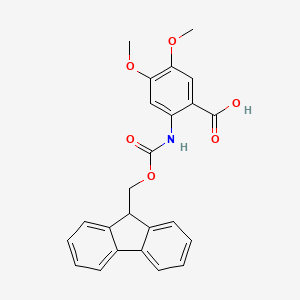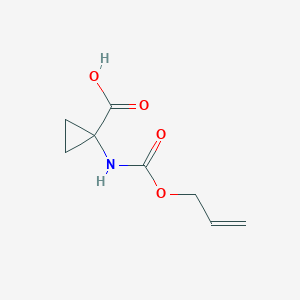
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Description
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid. In ACC, a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid and occurs naturally . Many cyclopropane-substituted amino acids are known .
Synthesis Analysis
The synthesis of 1-Aminocyclopropanecarboxylic acids (ACAs) has been a topic of interest for synthetic chemists over the years due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . The methods of preparation of amino acids of the ACC series include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Molecular Structure Analysis
The molecular formula of 1-Aminocyclopropane-1-carboxylic acid is C4H7NO2 .Chemical Reactions Analysis
The modern approaches to the synthesis of these amino acids include the formation of the cyclopropane ring in combination with the chemical transformations of functional groups present in the compound into amino acid fragments . This enables one to prepare amino acids with a wide variety of structures .Physical And Chemical Properties Analysis
The molar mass of 1-Aminocyclopropane-1-carboxylic acid is 101.1 . It has a melting point of 198–201 °C .Future Directions
The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have attracted close attention from synthetic chemists over recent decades due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . A recent development in medicinal chemistry related to employment of ACAs is the design of a new class of antiviral agents containing dehydrocoronamic acid residue as a functional fragment, which exhibit extremely high activity against NS3/4A protease of the hepatitis C virus .
properties
IUPAC Name |
1-(prop-2-enoxycarbonylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-5-13-7(12)9-8(3-4-8)6(10)11/h2H,1,3-5H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKNPNBIBYVKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



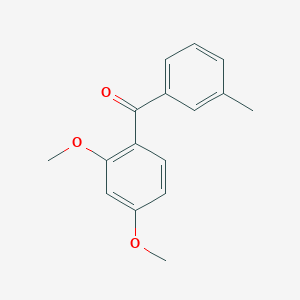
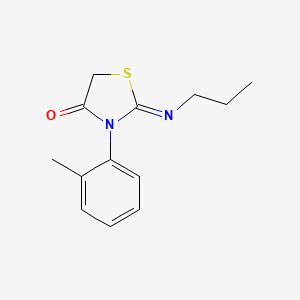
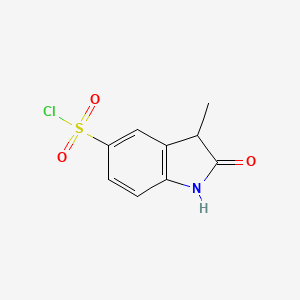
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)
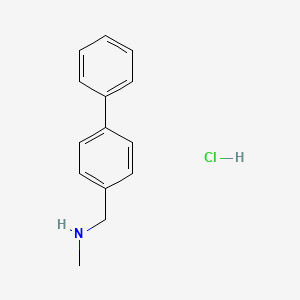
![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)
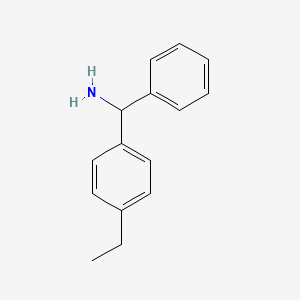
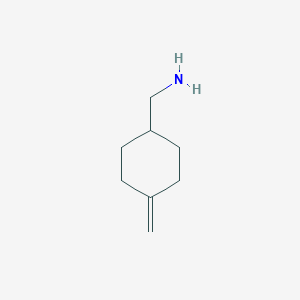
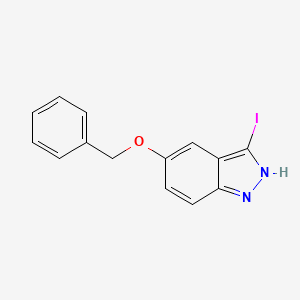
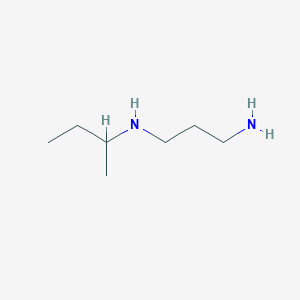
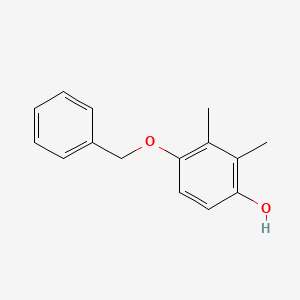
![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
